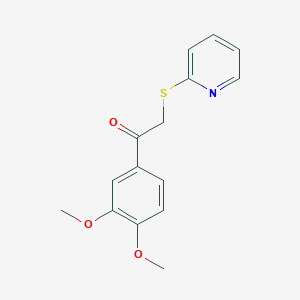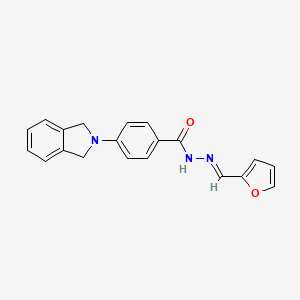![molecular formula C12H14N4O2S B5576740 N-(2-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5576740.png)
N-(2-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as MTA, is a thiosemicarbazone derivative that has been extensively studied for its potential therapeutic applications. MTA has been shown to possess a wide range of biological activities, including antitumor, antiviral, antifungal, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Researchers have synthesized analogs related to the chemical structure of interest, demonstrating significant anticancer properties. For example, N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines showed inhibition activity against HCT 116 cancer cell line, highlighting the potential of similar compounds in cancer treatment (Kumar et al., 2019). Additionally, various thiazole derivatives have been investigated for their anticancer effects, demonstrating the broad applicability of these compounds in developing new anticancer agents (Evren et al., 2019).
Antimicrobial Activity
The antimicrobial potential of compounds related to N-(2-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is also notable. Various synthesized compounds, including thiazolidin-4-one derivatives, have been evaluated for their antimicrobial activity, suggesting potential applications in combating bacterial and fungal infections (Baviskar et al., 2013). This indicates the chemical's relevance in addressing antimicrobial resistance issues.
Enzyme Inhibition
The modification and synthesis of derivatives have provided insights into enzyme inhibition, crucial for developing therapeutic agents for diseases like diabetes. Compounds synthesized from similar structures have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a significant target in diabetes research (Saxena et al., 2009). Such studies pave the way for the design of more effective enzyme inhibitors based on the chemical structure of interest.
Chemotherapeutic Agents
Hydrazide and oxadiazole derivatives, synthesized using starting substances related to this compound, have been explored for their cytotoxic and antimicrobial properties, indicating potential as chemotherapeutic agents (Kaya et al., 2017). These findings underscore the versatility of such compounds in developing new treatments for various cancers.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8-13-12(16-15-8)19-7-11(17)14-9-5-3-4-6-10(9)18-2/h3-6H,7H2,1-2H3,(H,14,17)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFQOFODJFOXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
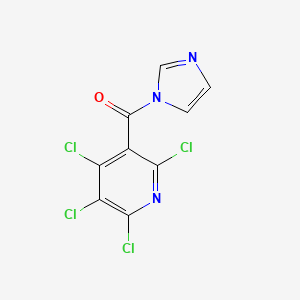
![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5576671.png)
![3-(2-phenylpropyl)-8-(pyrazin-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5576680.png)
![1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5576689.png)
![4-(4-morpholinyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzamide](/img/structure/B5576701.png)
![methyl 4-(2-{[3-(4-ethoxyphenyl)-4-methyl-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5576703.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B5576709.png)
![(1S*,5R*)-3-[(2,8-dimethyl-4-quinolinyl)carbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5576714.png)
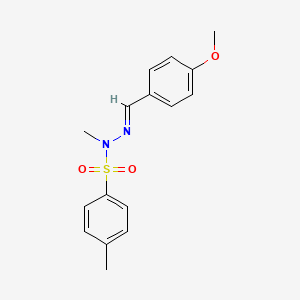
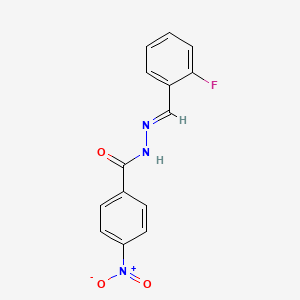
![5-[(1,3-benzothiazol-2-ylthio)methyl]-2-furohydrazide](/img/structure/B5576731.png)
![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}pentanamide](/img/structure/B5576733.png)
